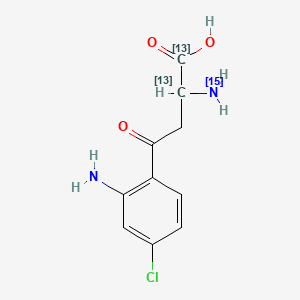
4-Chloro Kynurenine-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro Kynurenine-13C2,15N (4CK-13C2,15N) is a synthetic molecule that has been used in a variety of scientific research applications. It is an important tool for studying the biochemical and physiological effects of kynurenines, which are metabolites of the essential amino acid tryptophan. 4CK-13C2,15N has been used in a variety of laboratory experiments, and its advantages and limitations are important to consider when designing a research project.
Aplicaciones Científicas De Investigación
4-Chloro-l-kynurenine in Natural Peptides : It has been identified in natural products like the peptide antibiotic INA-5812 and is responsible for the fluorescence of this antibiotic. Its intrinsic fluorescence in antibiotics allows for spectral studies of their mode of action (Alferova et al., 2018).
Metabolism of L-Tryptophan to Kynurenate and Quinolinate : The metabolism of L-tryptophan to neuroactive kynurenine pathway metabolites and the effects of inhibitors like 4-Chloro Kynurenine on this process have been investigated, suggesting its role in manipulating concentrations of these metabolites in models of neurologic disease (Naritsin et al., 1995).
Biosynthesis in Lipopeptide Antibiotics : 4-Chloro Kynurenine is a neuropharmaceutical drug candidate for major depressive disorder and is found in lipopeptide antibiotics like taromycin. Its biosynthesis involves the conversion of L-tryptophan and is catalyzed by enzymes in the taromycin biosynthetic pathway (Luhavaya et al., 2019).
Inhibition of Quinolinic Acid Formation : The use of 4-Chloro Kynurenine has been found to attenuate the formation of quinolinic acid, a neuroactive metabolite, thereby impacting the production of L-kynurenine following immune activation (Saito et al., 1993).
Kynurenines in Neurodegenerative Disorders : Kynurenines like 4-Chloro Kynurenine play a role in neurodegenerative disorders, stroke, epilepsy, and mental health conditions, indicating their potential therapeutic significance (Stone, 2001).
Quinolinic Acid Formation in Brain Inflammatory Disease : 4-Chloro Kynurenine's role in inhibiting the synthesis of quinolinic acid, a product of the kynurenine pathway, is significant in inflammatory neurological diseases (Heyes et al., 1993).
Propiedades
IUPAC Name |
4-(2-amino-4-chlorophenyl)-2-(15N)azanyl-4-oxo(1,2-13C2)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/i8+1,10+1,13+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHZNDJQSRKDT-SVKOXWCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)C[13CH]([13C](=O)O)[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)
![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)
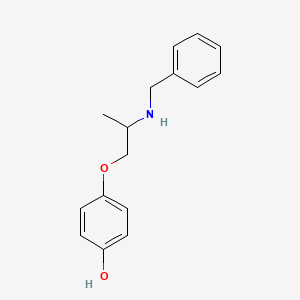
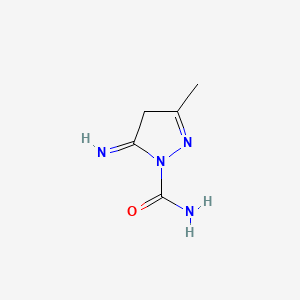
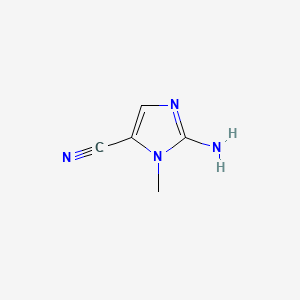

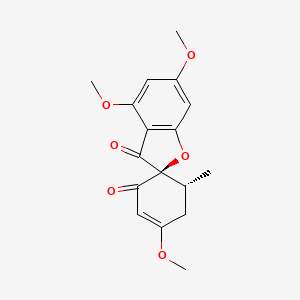
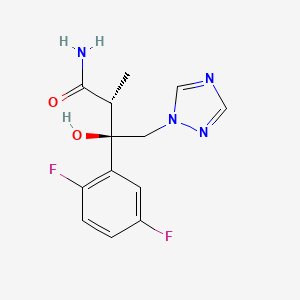
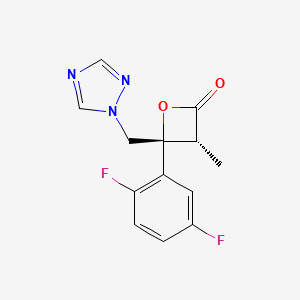
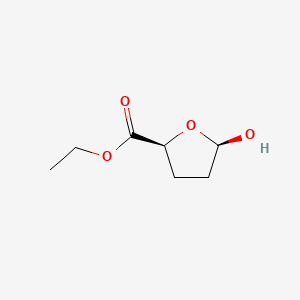
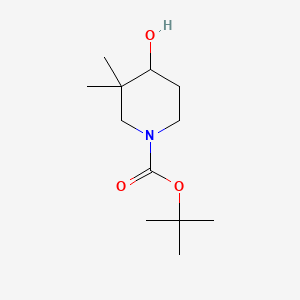
![3-[(Z)-1-Butene-3-ynyl]pyridine](/img/structure/B585036.png)